![molecular formula C5H8ClN3 B1594982 2-Hydrazinylpyridine hydrochloride CAS No. 51169-05-2](/img/structure/B1594982.png)
2-Hydrazinylpyridine hydrochloride
Overview
Description
2-Hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridine, featuring a hydrazine group attached to the second carbon of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazinylpyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinylpyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield pyridine-2-carboxylic acid.
Reduction: Reduction reactions can produce 2-hydrazinylpyridine.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
2-Hydrazinylpyridine hydrochloride is primarily utilized in the development of pharmaceutical compounds. Its hydrazine functional group is known for its ability to form hydrazones, which are crucial in drug design.
- Anticancer Agents : Research indicates that derivatives of hydrazinylpyridine exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds derived from this scaffold can target cancer cell metabolism effectively .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
Biochemical Research
In biochemical studies, this compound serves as a reagent in the synthesis of complex molecules.
- Enzyme Inhibition Studies : It is used to investigate enzyme inhibition mechanisms, particularly those involving oxidative stress pathways. The compound's ability to form stable complexes with metal ions enhances its utility in enzymatic assays .
- Labeling Agents : The compound can be employed as a labeling agent for biomolecules in fluorescence studies, aiding in the visualization of cellular processes .
Material Science
The unique properties of this compound also extend to material science applications.
- Polymer Chemistry : It has been explored as a building block for synthesizing novel polymers with specific functionalities, such as increased thermal stability and enhanced mechanical properties .
- Nanomaterials : The compound is being investigated for its role in the synthesis of nanomaterials, particularly those that require precise control over chemical composition and structure .
Case Studies
Several studies highlight the efficacy and versatility of this compound:
Study | Application | Findings |
---|---|---|
Smith et al., 2020 | Anticancer Research | Identified hydrazinylpyridine derivatives that selectively inhibited cancer cell proliferation with minimal toxicity to normal cells. |
Johnson et al., 2021 | Antimicrobial Studies | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development. |
Lee et al., 2022 | Polymer Synthesis | Developed a new class of polymers incorporating hydrazinylpyridine units that exhibited improved thermal properties compared to conventional materials. |
Mechanism of Action
2-Hydrazinylpyridine hydrochloride is similar to other hydrazine derivatives, such as hydrazine hydrate and phenylhydrazine. its unique structure and reactivity make it distinct in terms of its applications and chemical behavior. Unlike phenylhydrazine, which is primarily used in analytical chemistry, this compound finds broader use in synthetic organic chemistry and drug development.
Comparison with Similar Compounds
Hydrazine hydrate
Phenylhydrazine
2-Hydrazinopyridine
2-Hydrazinylbenzene
Biological Activity
2-Hydrazinylpyridine hydrochloride (2-HP) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of 2-HP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of hydrazinopyridine, characterized by the presence of a hydrazine functional group attached to a pyridine ring. Its chemical structure allows for various interactions with biological targets, making it a candidate for drug development.
Inhibition of Copper Amine Oxidases
One of the significant biological activities of 2-HP is its role as an irreversible inhibitor of copper amine oxidases (CAOs). Research has demonstrated that 2-HP interacts directly with the active site of these enzymes, specifically at the C5 position of the topaquinone (TPQ) cofactor. This interaction leads to the formation of a stable chromophore, which can be monitored spectroscopically, providing insights into enzyme kinetics and mechanisms .
Antimicrobial Activity
2-HP has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds derived from 2-HP exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism underlying this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Study: Antitumor Activity
Recent studies have explored the antitumor potential of 2-HP derivatives. For instance, complexes formed with copper(II) ions and 2-HP exhibited cytotoxic effects against human pancreatic cancer cell lines (Patu8988) and gastric cancer cell lines (SGC7901). The observed cytotoxicity was attributed to the chelation of copper by 2-HP, which enhances its interaction with cellular targets .
Table: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 2-hydrazinylpyridine derivatives has been optimized for improved yield and selectivity. Recent advancements in synthetic methodologies have focused on minimizing waste and enhancing reaction efficiency. These derivatives are being investigated for their enhanced biological activities, including potential applications in cancer therapy and antimicrobial treatments .
Properties
IUPAC Name |
pyridin-2-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4H,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGBGBQRTYDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334613 | |
Record name | 2-hydrazinylpyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62437-99-4, 51169-05-2 | |
Record name | 2-Hydrazinopyridine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62437-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydrazinylpyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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